

Chemical structure and properties of Pefloxacin Mesylate Dihydrate

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Compound of Interest

Compound Name: Pefloxacin Mesylate Dihydrate

Cat. No.: B1679185

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An In-Depth Technical Guide to Pefloxacin Mesylate Dihydrate For Percepture, Scientists, and Drug Percelops

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for **Pefloxacin Mesylate Dihydrate**.

Chemical Structure and Identification

Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic, an analog of norfloxacin.[1] It is the dihydrate mesylate salt of pefloxacin.

Chemical Name: 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, methanesulfonic acid, dihydrate[2]

Molecular Formula: $C_{17}H_{20}FN_3O_3 \cdot CH_4O_3S \cdot 2H_2O[3][4]$

Chemical Structure:

Caption: Chemical Structure of Pefloxacin

Physicochemical Properties



A summary of the key physicochemical properties of **Pefloxacin Mesylate Dihydrate** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	465.49 g/mol	[3][4]
CAS Number	149676-40-4	[3][4]
Appearance	Cream-colored powder	[3]
Melting Point	271°C	[3]
pKa (Strongest Acidic)	5.55	[5]
pKa (Strongest Basic)	7.01	[5]
Solubility		
Water	Freely soluble (50 mg/mL)	[4][6]
DMSO	~5 mg/mL	[7]
Dimethylformamide	~3 mg/mL	[7]
DMSO:PBS (pH 7.2) (1:3)	~0.25 mg/mL	[7]
pH (in aqueous solution)	3.5-4.5	[3]

Spectroscopic Properties Ultraviolet-Visible (UV-Vis) Spectroscopy

Pefloxacin Mesylate Dihydrate exhibits characteristic absorbance maxima in the UV region.

Solvent	λmax (nm)	Reference(s)
Simulated Tear Fluid (pH 7.4)	272	[8]
Not Specified	280, 318, 332	[7]

Infrared (IR) Spectroscopy



The IR spectrum of **Pefloxacin Mesylate Dihydrate** would be expected to show characteristic peaks for its functional groups. While a detailed spectrum with peak assignments for the dihydrate mesylate salt is not readily available in the searched literature, general characteristic absorption ranges for the key functional groups are provided below.

Functional Group	Characteristic Absorption Range (cm ⁻¹)	
O-H stretch (carboxylic acid)	3300-2500 (broad)	
C-H stretch (aromatic)	3100-3000	
C-H stretch (aliphatic)	3000-2850	
C=O stretch (ketone)	~1680	
C=O stretch (carboxylic acid)	~1710	
C=C stretch (aromatic)	1600-1450	
C-N stretch	1350-1000	
C-F stretch	1400-1000	
S=O stretch (mesylate)	~1250 and ~1060	

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with complete peak assignments for **Pefloxacin Mesylate Dihydrate** are not available in the public domain literature. However, analysis of the structure allows for the prediction of expected chemical shift regions for different protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry of Pefloxacin would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be characteristic of the fluoroquinolone core, with potential cleavages at the piperazine ring and loss of small molecules like water and carbon dioxide.[9]

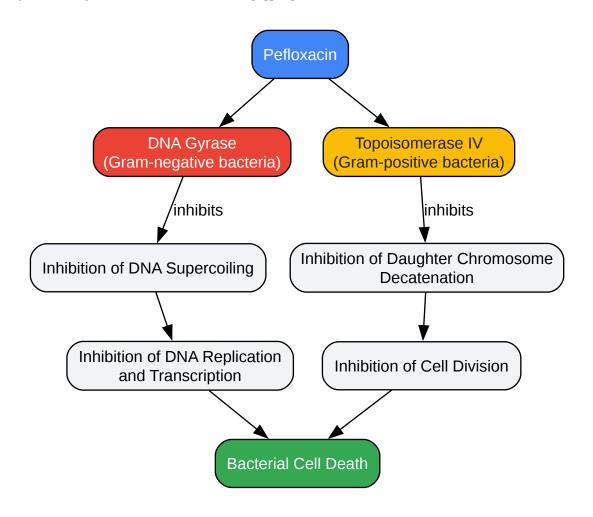
Mechanism of Action



Pefloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10]

- In Gram-negative bacteria, the primary target is DNA gyrase.[10] Inhibition of this enzyme prevents the negative supercoiling of bacterial DNA, which is crucial for DNA replication and transcription.[9]
- In Gram-positive bacteria, the primary target is topoisomerase IV.[10] This enzyme is responsible for separating interlinked daughter DNA molecules following replication; its inhibition prevents cell division.[9]

The dual inhibition of these enzymes leads to strand breakage in the bacterial chromosome, ultimately resulting in bacterial cell death.[9][10]



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Caption: Mechanism of Action of Pefloxacin



Experimental Protocols Synthesis of Pefloxacin Mesylate Dihydrate

The following protocol is based on a patented synthesis method.[11]

Materials:

- Norfloxacin
- Solid formaldehyde
- Formic acid (85%)
- Methanesulfonic acid
- Ethanol (83%)
- Activated carbon

Procedure:

- Methylation: In a reaction flask, add formic acid and solid formaldehyde. With stirring, add norfloxacin in portions.
- Slowly heat the mixture to 72°C and maintain reflux for 1.5 hours.
- Increase the temperature to 95°C and maintain reflux for 6.5 hours.
- Work-up: After cooling, evaporate the reaction mixture under reduced pressure. Add water and distill four times to remove residual formic acid and formaldehyde.
- Cool the residue to 25-30°C and add 83% ethanol.
- Salt Formation: With stirring, add methanesulfonic acid.
- Heat the mixture to 75°C and reflux for 1.5 hours.



- Crystallization and Purification: Slowly cool the solution to 0-3°C and collect the precipitate by suction filtration.
- To the collected product, add 83% ethanol and heat until a clear solution is obtained.
- Add activated carbon and heat for 1 hour before hot filtration.
- Slowly cool the filtrate to 0-3°C and collect the crystals by suction filtration.
- Dry the final product in an oven at 40°C to obtain **Pefloxacin Mesylate Dihydrate**.



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Caption: Synthetic Workflow for Pefloxacin Mesylate Dihydrate

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a validated method for the determination of pefloxacin in bulk material and tablets.[2]

Instrumentation:

HPLC system with a UV detector



- C18 column (e.g., Shim-pack CLC-ODS)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- · Phosphoric acid
- Potassium hydroxide
- Water (HPLC grade)
- Pefloxacin Mesylate Dihydrate reference standard
- Acetaminophen (internal standard)

Procedure:

- Mobile Phase Preparation: Prepare a 0.025 M phosphoric acid solution. The mobile phase consists of acetonitrile and 0.025 M phosphoric acid (13:87, v/v). Adjust the pH to 2.9 with potassium hydroxide. Filter and degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of **Pefloxacin Mesylate Dihydrate** and acetaminophen (internal standard) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.125 μg/mL to 12 μg/mL.
- Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets.
 Accurately weigh a portion of the powder equivalent to a known amount of pefloxacin and dissolve it in the mobile phase. Sonicate to ensure complete dissolution. Filter the solution before injection.
- Chromatographic Conditions:
 - Column: C18







Mobile Phase: Acetonitrile: 0.025 M Phosphoric Acid (13:87, v/v), pH 2.9

Flow Rate: 1 mL/min

Detection Wavelength: 275 nm

Injection Volume: 20 μL

Temperature: Ambient

• Analysis: Inject the standard solutions and sample solutions into the HPLC system.

Quantification: Identify and integrate the peaks for pefloxacin and the internal standard.
 Construct a calibration curve by plotting the peak area ratio (pefloxacin/internal standard) against the concentration of the standard solutions. Determine the concentration of pefloxacin in the sample solutions from the calibration curve.

UV-Vis Spectrophotometric Analysis

This protocol is based on a validated method for the quantitative determination of Pefloxacin Mesylate in bulk form.[8]

Instrumentation:

• UV-Vis spectrophotometer with matched quartz cells (1 cm path length)

Reagents:

- Simulated Tear Fluid (STF), pH 7.4 (or other suitable solvent)
- Pefloxacin Mesylate Dihydrate reference standard

Procedure:

 Solvent Preparation (Simulated Tear Fluid, pH 7.4): Dissolve sodium chloride (0.670 g), sodium bicarbonate (0.200 g), and calcium chloride dihydrate (0.008 g) in distilled water.
 Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.



- Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Pefloxacin Mesylate Dihydrate in the chosen solvent to prepare a stock solution (e.g., 100 μg/mL).
- Determination of Absorption Maximum (λmax): Dilute the stock solution to an appropriate concentration (e.g., 18 µg/mL). Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank.
- Calibration Curve Preparation: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 μg/mL by diluting the stock solution with the solvent.
- Measurement: Measure the absorbance of each working standard solution at the determined λmax.
- Quantification: Plot a calibration curve of absorbance versus concentration. The
 concentration of an unknown sample can be determined by measuring its absorbance at
 λmax and interpolating the concentration from the calibration curve.

Minimum Inhibitory Concentration (MIC) Determination

The following is a general protocol for determining the MIC of **Pefloxacin Mesylate Dihydrate** against a bacterial strain (e.g., E. coli) using the broth microdilution method.

Materials:

- Pefloxacin Mesylate Dihydrate
- Bacterial strain (e.g., E. coli)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:



- Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL), which can be estimated by adjusting the optical density at 600 nm (OD₆₀₀).
- Preparation of Antibiotic Dilutions: Prepare a stock solution of Pefloxacin Mesylate
 Dihydrate in a suitable solvent. Perform a serial two-fold dilution of the stock solution in
 MHB in the wells of a 96-well plate to obtain a range of concentrations.
- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
- Controls: Include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Pefloxacin Mesylate Dihydrate** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well.

Antimicrobial Spectrum

Pefloxacin is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[5]

Bacterial Species	MIC ₉₀ (mg/L)	Reference(s)
Escherichia coli	0.12	[12]
Pseudomonas aeruginosa	4	[12]
Bacteroides fragilis	16	[12]
Helicobacter pylori	1 - 8	[6]
Mycoplasma bovis	8	[6]



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